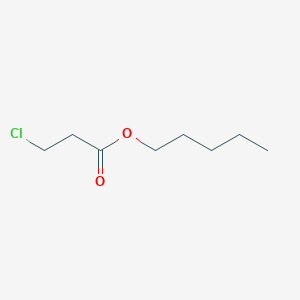

Pentyl 3-chloropropanoate

Beschreibung

Pentyl 3-chloropropanoate is an ester derivative of 3-chloropropanoic acid, featuring a pentyl group esterified to the carboxylic acid moiety. Its molecular formula is C₈H₁₅ClO₂, with a molecular weight of 178.66 g/mol. Structurally, the chlorine atom at the β-position (carbon-3) distinguishes it from non-halogenated esters, influencing its polarity, reactivity, and solubility.

Esters like pentyl 3-chloropropanoate are typically synthesized via acid-catalyzed esterification between 3-chloropropanoic acid and pentanol. The chlorine substituent likely enhances its electrophilicity compared to non-chlorinated esters, making it more reactive in hydrolysis or nucleophilic substitution reactions. Applications may include use as a specialty solvent, intermediate in organic synthesis, or precursor in agrochemical formulations.

Eigenschaften

IUPAC Name |

pentyl 3-chloropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUKVMJYRSUJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334978 | |

| Record name | Pentyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74306-03-9 | |

| Record name | Pentyl 3-chloropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentyl 3-chloropropanoate can be synthesized through the esterification reaction between 3-chloropropanoic acid and pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of Pentyl 3-chloropropanoate may involve the use of more efficient and scalable methods. One such method involves the addition reaction of acrylate with hydrogen chloride in the presence of anhydrous alcohol and an inhibitor. This method is advantageous as it minimizes the use of corrosive hydrogen chloride gas and reduces environmental pollution .

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl 3-chloropropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products such as 3-hydroxypropanoic acid esters can be formed.

Hydrolysis: The major products are 3-chloropropanoic acid and pentanol.

Wissenschaftliche Forschungsanwendungen

Pentyl 3-chloropropanoate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Research into the pharmacological properties of esters may involve Pentyl 3-chloropropanoate as a model compound.

Wirkmechanismus

The mechanism of action of Pentyl 3-chloropropanoate involves its interaction with nucleophiles, leading to nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This results in the formation of new compounds with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Esters with Alkyl Chains: Pentyl Acetate

Pentyl acetate (C₇H₁₄O₂), a simpler ester, shares the pentyl group but lacks the chlorine substituent. Key comparisons include:

- Volatility: Pentyl acetate has a boiling point of 149–150°C and medium volatility . Pentyl 3-chloropropanoate is expected to have a higher boiling point (~200°C, estimated) due to increased molecular weight and polarity from the chlorine.

- Solubility: Both esters are practically insoluble in water but miscible with organic solvents. The chlorine in pentyl 3-chloropropanoate may marginally improve solubility in polar aprotic solvents.

- Applications: Pentyl acetate is widely used in coatings and paints . Pentyl 3-chloropropanoate’s chlorine could expand its utility to niche roles, such as in flame-retardant formulations or as a reactive intermediate.

Chlorinated Alkanes: 1,2,3-Trichloropropane

1,2,3-Trichloropropane (C₃H₅Cl₃) is a fully chlorinated propane derivative. While structurally distinct from esters, its chlorine content allows for functional comparisons:

- Reactivity: The chlorine atoms in 1,2,3-trichloropropane are labile, making it prone to dehydrochlorination . In pentyl 3-chloropropanoate, the β-chlorine may undergo elimination or substitution under basic conditions.

- Toxicity: 1,2,3-Trichloropropane is classified as a probable carcinogen .

| Property | Pentyl 3-Chloropropanoate | 1,2,3-Trichloropropane |

|---|---|---|

| Chlorine Content | 1 Cl atom | 3 Cl atoms |

| Molecular Weight (g/mol) | 178.66 | 147.43 |

| Primary Hazards | Moderate reactivity | Carcinogenic |

Aromatic Chlorinated Esters: Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate

Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (C₁₇H₁₇ClO₂) is an aromatic ester with a chlorine substituent on a phenyl ring . Differences include:

- Structure: The chlorine in this compound is part of an aromatic system, whereas pentyl 3-chloropropanoate’s chlorine is aliphatic.

- Applications: Aromatic chlorinated esters are often intermediates in pharmaceuticals . Pentyl 3-chloropropanoate’s aliphatic chlorine may favor applications in polymer chemistry or surfactants.

| Property | Pentyl 3-Chloropropanoate | Ethyl 3-(2-Chlorophenyl)-2-Phenylpropanoate |

|---|---|---|

| Molecular Weight (g/mol) | 178.66 | 288.77 |

| Chlorine Position | Aliphatic (C3) | Aromatic (phenyl ring) |

Phosphonofluoridate Esters: Pentyl Methylphosphonofluoridate

This compound (C₆H₁₄FO₂P) contains a phosphorus-fluorine bond and a pentyl ester group . Key contrasts:

- Reactivity: The P–F bond in phosphonofluoridates is highly reactive, unlike the stable ester linkage in pentyl 3-chloropropanoate.

| Property | Pentyl 3-Chloropropanoate | Pentyl Methylphosphonofluoridate |

|---|---|---|

| Functional Groups | Ester, Cl | Phosphonofluoridate, F |

| Hazard Profile | Low to moderate | Extremely toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.